molecular formula C7H15NO2 B13554643 (3-Ethoxypyrrolidin-3-yl)methanol

(3-Ethoxypyrrolidin-3-yl)methanol

Cat. No.: B13554643
M. Wt: 145.20 g/mol
InChI Key: IQHSLGSXPNKWBY-UHFFFAOYSA-N
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Description

(3-Ethoxypyrrolidin-3-yl)methanol is a chemical compound that features a pyrrolidine ring substituted with an ethoxy group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition of a nitrone with an olefin, which forms the pyrrolidine ring . Subsequent functionalization steps introduce the ethoxy and hydroxymethyl groups under controlled conditions.

Industrial Production Methods

Industrial production methods for (3-Ethoxypyrrolidin-3-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3-Ethoxypyrrolidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethoxypyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The ethoxy and hydroxymethyl groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxypyrrolidin-3-yl)methanol is unique due to the presence of both an ethoxy and a hydroxymethyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(3-ethoxypyrrolidin-3-yl)methanol

InChI

InChI=1S/C7H15NO2/c1-2-10-7(6-9)3-4-8-5-7/h8-9H,2-6H2,1H3

InChI Key

IQHSLGSXPNKWBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCNC1)CO

Origin of Product

United States

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